Nippon Bordeaux F-3B
Description
Nippon Bordeaux F-3B is a bioactive compound isolated from the marine ascidian Styela clava through a multi-step extraction and purification process. The compound was derived from a dichloromethane-methanol (1:1) crude extract, followed by defatting with petroleum ether and partitioning between CH₂Cl₂ and H₂O. The CH₂Cl₂-soluble fraction underwent vacuum liquid chromatography (VLC), yielding subfraction F-3B, which was further purified using Sephadex LH-20 column chromatography and semi-preparative HPLC .
Properties
CAS No. |
12222-56-9 |
|---|---|
Molecular Formula |
As2Ca3 |
Origin of Product |
United States |
Comparison with Similar Compounds
The primary analogs for comparison include Compound 2 (isolated from subfraction F-3C) and the positive control paclitaxel . Below is a detailed analysis:
Structural and Isolation Differences
- Nippon Bordeaux F-3B (Compound 1) : Derived from subfraction F-3B via gradient elution (CHCl₃:MeOH) on silica gel, followed by Sephadex LH-20 and HPLC purification.
- Compound 2 : Isolated from subfraction F-3C using analogous methods but distinct chromatographic retention times, suggesting structural differences in polarity or functional groups .
Key Findings:
Potency : this compound is 1.5-fold more potent than Compound 2 in inhibiting HeLa cell proliferation (IC₅₀: 5.2 vs. 7.8 μM) .
Cytotoxicity : Compound 1 caused a 60% reduction in cell density, outperforming Compound 2 (45%) but remaining less potent than paclitaxel (>90%) .
Structural Inference : The divergence in chromatographic behavior (F-3B vs. F-3C) implies structural variations, likely influencing bioavailability and target binding efficiency.
Functional Similarities and Distinctions
- Shared Traits : Both compounds are lipophilic, organic secondary metabolites with marine origins, isolated via similar solvent systems and chromatographic techniques.
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